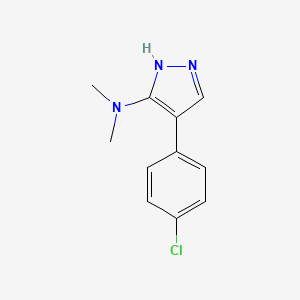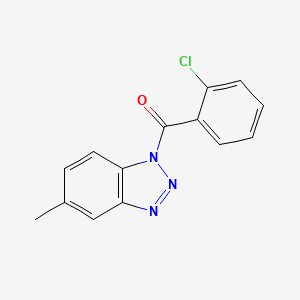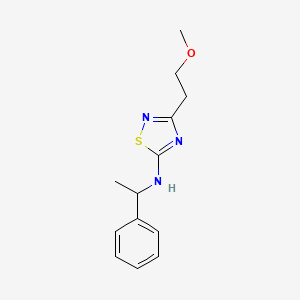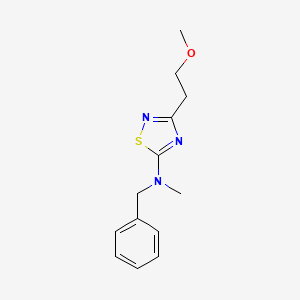![molecular formula C12H20N4OS B6432321 1-(3-{[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]amino}propyl)pyrrolidin-2-one CAS No. 2640867-21-4](/img/structure/B6432321.png)
1-(3-{[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]amino}propyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-{[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]amino}propyl)pyrrolidin-2-one, also known as Pyrrolidin-2-one-1-thiadiazole, is a synthetic compound with potential applications in the field of scientific research. This compound has been studied for its ability to interact with proteins and other molecules in the body, as well as its potential to act as a therapeutic agent in certain medical conditions.
作用機序
The mechanism of action of 1-(3-{[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]amino}propyl)pyrrolidin-2-one-one-1-thiadiazole is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound-one-1-thiadiazole may be able to increase the levels of acetylcholine in the brain, which could potentially lead to improved cognitive function and better mood regulation.
Biochemical and Physiological Effects
This compound-one-1-thiadiazole has been studied for its potential biochemical and physiological effects. In animal studies, this compound has been found to increase the levels of the neurotransmitter acetylcholine in the brain, which could potentially lead to improved cognitive function and better mood regulation. Additionally, this compound has been found to have anti-inflammatory and analgesic properties, which could be useful in the treatment of certain medical conditions.
実験室実験の利点と制限
The synthesis of 1-(3-{[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]amino}propyl)pyrrolidin-2-one-one-1-thiadiazole is relatively simple and can provide a high yield of the compound. Additionally, this compound is relatively stable and can be stored for long periods of time without degradation. However, this compound is not water soluble, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not yet fully understood, which can limit its use in certain research applications.
将来の方向性
The potential future directions for the use of 1-(3-{[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]amino}propyl)pyrrolidin-2-one-one-1-thiadiazole are numerous. One potential application is the development of novel therapeutic agents for the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Additionally, this compound could be used to develop novel anti-inflammatory and analgesic drugs. Furthermore, this compound could be used to study the mechanism of action of acetylcholinesterase inhibitors, which could lead to the development of more effective treatments for certain medical conditions. Finally, this compound could be used to study the role of acetylcholine in the regulation of memory and learning, which could lead to the development of new treatments for cognitive impairment.
合成法
The synthesis of 1-(3-{[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]amino}propyl)pyrrolidin-2-one-one-1-thiadiazole has been studied extensively. It is typically synthesized through a three-step process involving the reaction of 2-hydroxypropyl pyrrolidin-2-one with 3-chloro-1,2,4-thiadiazole in the presence of an acid catalyst, followed by the addition of propan-2-yl amine, and finally the addition of a reducing agent such as sodium borohydride. This method has been found to be highly efficient and can provide a yield of up to 98%.
科学的研究の応用
1-(3-{[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]amino}propyl)pyrrolidin-2-one-one-1-thiadiazole has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the metabolism of the neurotransmitter acetylcholine and is responsible for regulating the flow of information between neurons in the brain. As such, this compound may be useful in the study of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Additionally, this compound has been studied for its potential to act as a therapeutic agent in certain medical conditions, such as depression, anxiety, and epilepsy.
特性
IUPAC Name |
1-[3-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)amino]propyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4OS/c1-9(2)11-14-12(18-15-11)13-6-4-8-16-7-3-5-10(16)17/h9H,3-8H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAMUQVFMNFAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)NCCCN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6432242.png)
![1-(4-methoxyphenyl)-5-oxo-N-{[4-(propan-2-yl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B6432243.png)



![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6432259.png)
![4-methoxy-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B6432266.png)
![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6432272.png)
![1-(morpholin-4-yl)-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6432274.png)
![4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B6432292.png)
![3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6432293.png)
![4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B6432301.png)

